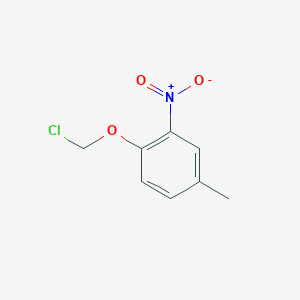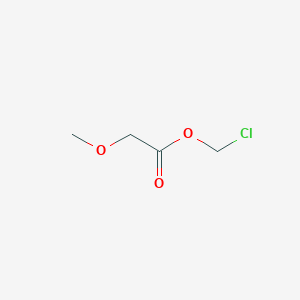
Chloromethyl 2-methoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 2-methoxyacetate is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both chloromethyl and methoxyacetate functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 2-methoxyacetate can be synthesized through several methods. One common method involves the reaction of methoxyacetic acid with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 2-methoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methoxyacetate group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 2-methoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of chloromethyl 2-methoxyacetate involves the formation of reactive intermediates such as chloromethyl cations and methoxyacetate anions. These intermediates can undergo various reactions, including nucleophilic substitution and electrophilic addition, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Chloromethyl 2-methoxyacetate can be compared with similar compounds such as:
Chloromethyl methyl ether: Similar in reactivity but lacks the methoxyacetate group.
Methoxyacetic acid: Contains the methoxyacetate group but lacks the chloromethyl group.
Chloromethyl acetate: Similar structure but lacks the methoxy group.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations .
Conclusion
This compound is a valuable compound in both research and industrial applications Its unique combination of functional groups allows for a wide range of chemical reactions, making it a versatile intermediate in organic synthesis
Eigenschaften
Molekularformel |
C4H7ClO3 |
|---|---|
Molekulargewicht |
138.55 g/mol |
IUPAC-Name |
chloromethyl 2-methoxyacetate |
InChI |
InChI=1S/C4H7ClO3/c1-7-2-4(6)8-3-5/h2-3H2,1H3 |
InChI-Schlüssel |
YXUTZZZEPDCLPW-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



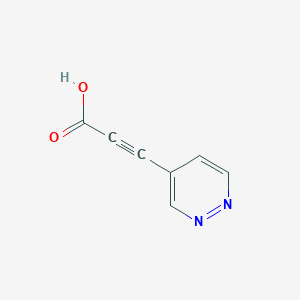
![tert-Butyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13194370.png)


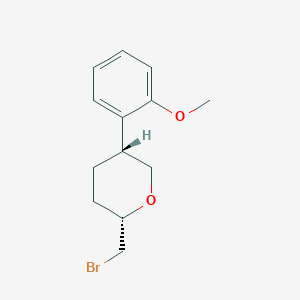
![7,7-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13194386.png)
![3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)

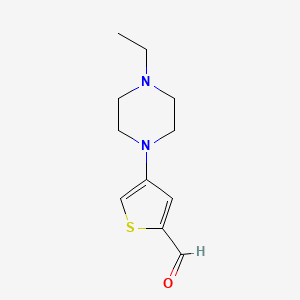
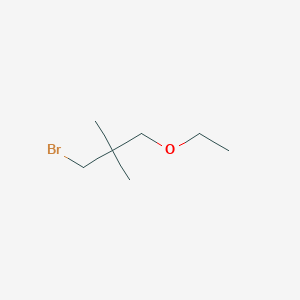
![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
![1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194422.png)
